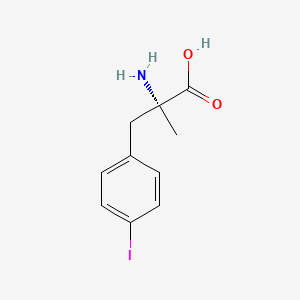

(R)-alpha-Methyl-4-Iodophenylalaine

Description

Significance of Unnatural Amino Acids (UAA) in Scientific Inquiry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genome of living organisms. nih.govnagaseamerica.com Their significance lies in their ability to expand the chemical repertoire available for protein engineering and drug discovery. nih.gov By incorporating UAAs, scientists can introduce novel functionalities, such as fluorescent probes, photo-crosslinkers, and post-translational modification handles, directly into proteins. nih.govnih.gov This allows for the investigation of protein structure, dynamics, and interactions in ways not possible with natural amino acids alone. nih.gov

Furthermore, the incorporation of UAAs can enhance the therapeutic properties of peptides and proteins by improving their stability against proteolytic degradation, modulating their activity, and altering their pharmacokinetic profiles. nagaseamerica.comnih.gov Some UAAs are designed as building blocks for peptidomimetics in drug development, serving as conformational constraints or pharmacologically active ingredients. nih.gov

Overview of Phenylalanine Analogues as Research Probes

Phenylalanine, with its aromatic side chain, is a common target for modification to create research probes. By altering the phenyl ring, researchers can develop analogues with unique spectroscopic properties or specific affinities for biological targets. For example, p-cyano-phenylalanine has been developed as a fluorescent probe for studying protein folding and binding, exhibiting a fluorescence quantum yield nearly five times greater than that of natural phenylalanine. bldpharm.com

Specific Research Utility of Halogenated Alpha-Methyl Phenylalanines

The compound (R)-alpha-Methyl-4-Iodophenylalanine belongs to a specific subclass of UAAs: halogenated alpha-methyl phenylalanines. This class of compounds combines two key structural modifications, each conferring distinct advantages for research applications, particularly in oncology and neuroscience.

The alpha-methyl group provides steric hindrance that can significantly increase a peptide's resistance to enzymatic degradation. wikipedia.org Crucially, it also enhances selectivity for certain amino acid transporters. Alpha-methylated amino acids are known to be specific substrates for the LAT1 transporter, which is highly expressed in many types of cancer and across the blood-brain barrier. nih.govwikipedia.org This specificity is highly desirable for developing tumor-avid imaging agents and brain-penetrant drugs.

The halogen atom , in this case, iodine at the para-position, serves multiple purposes. Halogenation is a key strategy for creating radiotracers for molecular imaging. wikipedia.org The iodine atom can be replaced with a radioactive isotope, such as ¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for targeted radionuclide therapy. nih.govnih.govsnmjournals.org For instance, the analogue p-[¹²³I]-iodo-L-phenylalanine (IPA) has been investigated for SPECT imaging of gliomas, and its prolonged retention in tumors makes the ¹³¹I-labeled version a candidate for endoradiotherapy. nih.govnih.gov

Research into various halogenated alpha-methyl phenylalanine analogues has demonstrated the importance of the specific isomer and halogen position. Studies comparing 2-, 3-, and 4-position halogenated (F, Br) L-alpha-methyl-phenylalanine isomers for PET imaging found that the substitution pattern significantly impacts tumor accumulation and pharmacokinetics. nih.govnih.gov For example, 2-[¹⁸F]-fluoro-L-alpha-methyl-phenylalanine (L-2-¹⁸F-FAMP) showed high tumor uptake and low kidney accumulation, making it a promising PET tracer. nih.gov Similarly, 2-[⁷⁶Br]-bromo-α-methyl-l-phenylalanine was found to have high tumor accumulation and was clearly visualized in PET imaging. nih.gov

While specific published studies detailing the application of (R)-alpha-Methyl-4-Iodophenylalanine are not abundant, its structure strongly suggests its utility as a research chemical. It is the D-enantiomer analogue of the more commonly studied L-phenylalanine derivatives. The use of D-amino acids is a known strategy to reduce metabolic breakdown by native enzymes, potentially altering the compound's biodistribution and retention time in vivo. The investigation of both L- and D-stereoisomers is a common approach in the development of new imaging agents to optimize their properties. nih.gov Therefore, (R)-alpha-Methyl-4-Iodophenylalanine serves as a valuable building block and research probe for exploring the structure-activity relationships of LAT1 substrates and developing new agents for medical imaging or therapy.

Data Tables

Table 1: Chemical Properties of (S)-alpha-Methyl-4-Iodophenylalanine (Enantiomer of the title compound)

| Property | Value | Source |

| PubChem CID | 51340700 | nih.gov |

| Molecular Formula | C₁₀H₁₂INO₂ | nih.gov |

| Molecular Weight | 305.11 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | nih.gov |

| Monoisotopic Mass | 304.99128 Da | nih.gov |

Table 2: Comparison of Related Phenylalanine Analogues in Research

| Compound | Key Feature(s) | Primary Research Application | Reference(s) |

| p-cyano-phenylalanine | Fluorescent | Probe for protein binding and folding studies | bldpharm.com |

| L-3-[¹²³I]-iodo-alpha-methyl-tyrosine (IMT) | α-methylated, iodinated | SPECT imaging of gliomas | nih.gov |

| p-[¹²³I]-iodo-L-phenylalanine (IPA) | Iodinated | SPECT imaging of gliomas | nih.govnih.gov |

| L-2-[¹⁸F]-FAMP | α-methylated, fluorinated | PET imaging of tumors | nih.gov |

| 2-[⁷⁶Br]-BAMP | α-methylated, brominated | PET imaging of tumors | nih.gov |

Properties

IUPAC Name |

(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJAZPOXKKAMD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for R Alpha Methyl 4 Iodophenylalanine

Historical Context of Iodophenylalanine Synthesis Research

The synthesis of iodinated phenylalanine derivatives has a rich history, with early methods laying the groundwork for more sophisticated approaches. The evolution of stereoselective techniques for alpha-methylated amino acids has been a parallel and crucial development.

Early Synthetic Routes and Precedents in Iodo-Phenylalanine Derivatives

The first synthesis of racemic 4-iodophenylalanine was reported in 1908, utilizing the alkylation of N-phthalimidomalonic ester. nih.gov A key feature of this early work was the installation of the iodine atom through a Sandmeyer reaction, a method that involves the diazotization of an amino group, followed by its replacement with an iodide. This approach became a standard for synthesizing iodophenylalanine derivatives. nih.gov

In 1994, a significant advancement came with the first direct oxidative iodination of L-phenylalanine. nih.gov This method employed a mixture of iodic acid and iodine, offering an alternative to the long-standing Sandmeyer chemistry. nih.gov

Evolution of Stereoselective Synthetic Approaches for Alpha-Methylated Amino Acids

The development of methods to synthesize alpha-methylated amino acids with specific stereochemistry has been a major focus in organic chemistry. These compounds are of significant interest due to their unique conformational properties and their utility in peptide and medicinal chemistry.

Early methods for preparing optically active alpha-methyl-phenylalanine derivatives involved the resolution of racemic mixtures. google.com For instance, a racemic α-halo-α-(3,4-disubstitutedbenzyl)-propionic acid could be resolved, and the desired enantiomer then converted to the corresponding L-α-methyl-(3,4-disubstitutedphenyl)-alanine. google.com

More recent strategies have focused on developing highly stereoselective reactions. These include methods based on photoredox catalysis, which allow for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine to produce unnatural α-amino acids. nih.govrsc.org

Advanced Strategies for Enantioselective Synthesis of (R)-alpha-Methyl-4-Iodophenylalanine

Modern synthetic chemistry offers a range of powerful techniques to control the three-dimensional arrangement of atoms during a reaction. These enantioselective methods are critical for producing the specific (R) isomer of alpha-methyl-4-iodophenylalanine.

Stereoselective Alkylation Methods for Alpha-Substituted Amino Acids

A key strategy for synthesizing α-substituted amino acids is the stereoselective alkylation of amino acid precursors. This involves the use of chiral auxiliaries or catalysts to direct the incoming alkyl group to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.

One approach involves the use of a chiral synthon, such as 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione, which acts as a chiral inductor in the alkylation steps. nih.gov Another powerful technique is phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide. organic-chemistry.org This method has been shown to achieve high enantio- and diastereoselectivities for the synthesis of β-branched α-amino acids. organic-chemistry.org

Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds has also emerged as a valuable tool for the stereoselective synthesis of β-alkylated α-amino acids. nih.govacs.org This method allows for the direct functionalization of C-H bonds, offering a more efficient route to these complex molecules. nih.govacs.org

Utilization of Chiral Precursors and Auxiliaries in Iodine Atom Installation

The introduction of the iodine atom can also be guided by chiral elements within the starting material or reagents. While early methods often installed the iodine on a racemic or achiral precursor, modern approaches seek to integrate this step into a stereocontrolled sequence.

For instance, a chiral N-Boc protected amino alcohol can be used as a starting material. google.com This chiral precursor can be cyclized and then undergo a reductive ring-opening to generate a chiral amine with the desired stereochemistry. google.com The iodine atom can be introduced at a later stage, or the iodinated precursor can be carried through the synthetic sequence.

The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later removed, is another common strategy. These auxiliaries can influence the facial selectivity of reactions, including the installation of the iodine atom or the alkylation at the alpha-position.

Radiochemical Synthesis of Iodine-Labeled Alpha-Methyl Phenylalanine Analogues for Research Applications

Radioiodinated amino acids are valuable tools in biomedical research and clinical diagnostics, particularly in oncology. The synthesis of these compounds involves incorporating a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, into the molecule.

A common method for radioiodination is through electrophilic substitution on an activated aromatic ring. This typically involves the in-situ oxidation of radioiodide (I⁻) to a more reactive electrophilic species (I⁺). mdpi.com Another prevalent technique is the halogen exchange reaction, where a non-radioactive halogen, such as bromine, is replaced with a radioactive iodine isotope. nih.gov

For the synthesis of radioiodinated 4-iodophenylalanine, a precursor molecule containing a tin group (a stannane) can be used. nih.gov The tin group is readily displaced by radioiodine, providing a convenient and efficient method for introducing the radioactive label. nih.gov This method has been used to synthesize no-carrier-added 4-[*I]phenylalanine with high radiochemical yields. nih.gov

The choice of radioisotope depends on the intended application. For example, ¹²⁴I is a positron-emitting isotope suitable for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. mdpi.com The development of automated synthesis modules has facilitated the production of these radiolabeled compounds in a clinical setting. mdpi.com

Precursor Design for Radioiodination

The synthesis of radioiodinated compounds like (R)-alpha-Methyl-4-Iodophenylalanine heavily relies on the careful design of precursor molecules. These precursors are engineered to facilitate the efficient and regioselective introduction of a radioiodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. Common strategies involve the use of precursors with leaving groups that can be readily displaced by the radioiodide.

One prevalent approach is the use of organotin precursors, such as (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.gov This precursor is synthesized from the corresponding iodo derivative and allows for a high-yield radioiodination step. nih.gov The tributylstannyl group is an excellent leaving group for electrophilic substitution with radioiodine.

Another important class of precursors are those designed for copper-mediated radioiodination. For instance, aryl boronic acids and their esters have emerged as versatile precursors. acs.org The synthesis of these precursors, such as 3-(aminomethyl)benzeneboronic acid, involves reacting them with a protecting agent like Boc-protected 1H-pyrazole-1-carboxamide under basic conditions. acs.org These boronic acid precursors are advantageous due to their stability and compatibility with a range of reaction conditions.

Optimized Radioiodination Procedures (e.g., Cu+-assisted nucleophilic exchange)

Several methods exist for introducing a radioiodine atom onto an aromatic ring, with copper-assisted nucleophilic exchange being a prominent and efficient technique. nih.gov This method offers a milder alternative to other procedures and can lead to high radiochemical yields.

The Cu⁺-assisted nucleophilic halogen exchange reaction is particularly useful for synthesizing radioiodinated phenylalanine analogs. nih.gov In this process, a precursor, often a bromo- or chloro-substituted analog, is reacted with a radioiodide source in the presence of a Cu(I) catalyst. The optimization of this reaction involves carefully controlling parameters such as temperature, reaction time, and the concentrations of the precursor, radioiodide, copper sulfate (B86663) (CuSO₄), and a reducing agent like stannous sulfate (SnSO₄) to generate the active Cu(I) species. nih.gov For the synthesis of 2-iodo-L-phenylalanine, a similar amino acid, optimization of these parameters led to a significant increase in yield from 39% to over 74%. nih.gov

Table 1: Optimized Conditions for Cu¹⁺-assisted Nucleophilic Halogen Exchange

| Parameter | Optimal Value |

| Temperature | 180 °C |

| Reaction Time | 24 hours |

| Concentration of 2-bromo-L-phenylalanine | 61 mM |

| Concentration of NaI | 485 mM |

| Concentration of CuSO₄ | 10 mM |

| Concentration of SnSO₄ | 90 mM |

| Source: nih.gov |

More recent advancements have introduced ligand-assisted copper-catalyzed radioiodination, which can be performed at room temperature with low catalyst loadings (1–2 mol%). acs.org The use of a copper(II) precatalyst, [Cu(OAc)(phen)₂]OAc, has been shown to be highly effective for the radio-iododeboronation of aryl boronic acids, achieving excellent radiochemical conversions in as little as 10 minutes. acs.org This method's mild conditions make it compatible with a wide range of functional groups. acs.org

Purification and Quality Control Considerations in Radiochemical Synthesis for Research

Following radiolabeling, rigorous purification and quality control are paramount to ensure the final product is suitable for research applications. snmjournals.org The primary goal is to remove unreacted radioiodide, the precursor molecule, and any byproducts formed during the reaction. mdpi.com

High-performance liquid chromatography (HPLC) is the most common method for purifying radiolabeled amino acids. nih.govmdpi.com Both reverse-phase and chiral HPLC can be employed to separate the desired product from impurities and to confirm its enantiomeric purity. nih.gov Structure confirmation is typically achieved using techniques like ¹H-NMR and mass spectrometry (MS) for the corresponding non-radioactive ("cold") compound. nih.gov

For quality control, the radiochemical purity of the final product is a critical parameter. This is often determined by radio-TLC or HPLC and should typically be greater than 99% for research purposes. nih.govfrontiersin.org The absence of any phenylalanine-related impurities or racemization is also a key quality indicator. nih.gov In some cases, simpler purification methods like filtration through a silica (B1680970) cartridge can be employed, which can reduce the loss of the radiolabeled product compared to HPLC. mdpi.com

Integration of (R)-alpha-Methyl-4-Iodophenylalanine into Peptides and Proteins via Chemical Synthesis

The unique properties of (R)-alpha-Methyl-4-Iodophenylalanine make it a valuable residue to incorporate into peptides and proteins to study their structure and function.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid support. nih.govyoutube.comyoutube.com (R)-alpha-Methyl-4-Iodophenylalanine can be incorporated into a peptide sequence using standard SPPS protocols. The synthesis is typically performed on a resin, such as Wang or PAL resin, depending on whether a C-terminal acid or amide is desired. nih.gov

The general SPPS cycle involves the deprotection of the N-terminal protecting group of the growing peptide chain attached to the resin, followed by the coupling of the next protected amino acid. oup.com This cycle is repeated until the desired peptide sequence is assembled. oup.com The use of automated synthesizers has made this process highly efficient. youtube.com

Functional Group Compatibility and Protecting Strategies

Successful SPPS relies heavily on a robust protecting group strategy to prevent unwanted side reactions. nih.govmasterorganicchemistry.com The α-amino group of (R)-alpha-Methyl-4-Iodophenylalanine is typically protected with a temporary protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.com The Fmoc group is stable to the coupling conditions but can be readily removed by treatment with a mild base, such as piperidine. peptide.com

The carboxylic acid group is activated for coupling, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The side chains of other amino acids in the peptide sequence must also be protected with groups that are stable to the Fmoc-deprotection conditions but can be removed at the end of the synthesis. peptide.com For example, tert-butyl (tBu) based protecting groups are commonly used for the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine. nih.gov

The iodine atom on the phenyl ring of (R)-alpha-Methyl-4-Iodophenylalanine is generally stable to standard SPPS conditions. However, care must be taken during the final cleavage and deprotection step, which often involves strong acids like trifluoroacetic acid (TFA), to avoid any undesired side reactions. masterorganicchemistry.com The choice of protecting groups and cleavage cocktail must be carefully considered to ensure the integrity of the final peptide containing the iodinated residue.

Biochemical and Molecular Interactions of Alpha Methyl 4 Iodophenylalanine Analogs in Preclinical Studies

Mechanistic Investigations of Amino Acid Transporter Interactions

The cellular uptake of alpha-methyl-4-iodophenylalanine and its analogs is primarily mediated by specific amino acid transport systems, which are often overexpressed in cancer cells to meet their high metabolic demands.

Preclinical studies have demonstrated that radioiodinated analogs of phenylalanine are actively taken up by various cancer cell lines. In vitro experiments using MCF-7 breast cancer cells showed significant uptake of 4-[¹²⁵I]iodophenylalanine. nih.gov After a 60-minute incubation period, the uptake reached up to 49.0 ± 0.7% of the administered dose, a level comparable to the 55.9 ± 0.5% uptake observed for the natural amino acid [¹⁴C]phenylalanine under identical conditions. nih.gov This indicates the presence of an efficient transport mechanism for this analog in breast cancer cells.

Similarly, glioma cell models have been extensively used to study the transport of iodinated phenylalanine derivatives. nih.gov Studies have shown that these compounds accumulate in glioma cells, highlighting their potential as imaging agents for brain tumors. nih.gov The uptake in these cancer cell lines suggests a transport pathway that recognizes these synthetic analogs as substrates, similar to endogenous amino acids.

The primary conduits for the uptake of large neutral amino acids, including phenylalanine and its analogs, are the L-type amino acid transporters (LAT). nih.govnih.gov Specifically, L-type amino acid transporter 1 (LAT1) is a key transporter responsible for the cellular influx of these compounds. nih.gov LAT1 is highly expressed in many tumor types, including breast cancer and gliomas, but has limited expression in normal tissues, making it an attractive target.

It has been speculated that the uptake of 4-iodophenylalanine in glioma cells is mediated by the System L amino acid transporter. nih.gov The alpha-methylated versions of these amino acids, such as α-methyl-L-phenylalanine, are known to be selective substrates for LAT1. nih.gov This selectivity is crucial as it suggests that tracers based on this structure are taken up almost exclusively by LAT1, which could lead to better tumor specificity in imaging applications. Both L- and D-isomers of α-methyl-phenylalanine derivatives have been shown to undergo uptake through System L transport in glioma cells. nih.gov

To confirm the involvement of specific transport pathways, competitive inhibition studies are employed. These studies have shown that the uptake of radioiodinated 4-iodophenylalanine in MCF-7 cells is a transporter-mediated process. The uptake of 4-[¹²⁵I]iodophenylalanine was effectively inhibited in a dose-dependent manner by unlabeled L-phenylalanine and 4-iodophenylalanine itself. nih.gov

In one study, the uptake of 4-[¹²⁵I]I-Phe was reduced to approximately 31% and 47% of control values by 1 mM phenylalanine and 4-iodophenylalanine, respectively. nih.gov In glioma cells, the natural amino acid phenylalanine (at 1 mM) reduced the uptake of 4-[¹²⁵I]I-Phe to about 15% of the control value, further confirming that the analog competes with endogenous amino acids for the same transport system. nih.gov

Table 1: Competitive Inhibition of Radiotracer Uptake in MCF-7 Cells This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of an inhibitor required to block 50% of the radiotracer uptake.

| Radiotracer | Inhibitor | IC₅₀ (mM) |

|---|---|---|

| [¹⁴C]Phenylalanine | Phenylalanine | 1.45 |

| [¹⁴C]Phenylalanine | 4-Iodophenylalanine | 2.50 |

| [¹²⁵I]4-Iodophenylalanine | Phenylalanine | 1.3 |

| [¹²⁵I]4-Iodophenylalanine | 4-Iodophenylalanine | 1.0 |

Data sourced from preclinical in vitro studies. nih.gov

Metabolic Fates and Biotransformation Pathways in Preclinical Systems

The metabolic stability of a synthetic amino acid analog is a critical determinant of its efficacy as a diagnostic or therapeutic agent. Understanding its biotransformation is essential to predict its behavior and persistence in biological systems.

A significant challenge for radioiodinated pharmaceuticals is the potential for in vivo deiodination due to the inherent instability of the carbon-iodine (C-I) bond. nih.gov This cleavage can lead to the release of free radioiodide, which accumulates in non-target tissues like the thyroid and stomach, potentially reducing imaging quality or therapeutic efficacy. nih.gov

The metabolic stability of phenylalanine analogs can be significantly enhanced by structural modifications. The introduction of a methyl group at the alpha-carbon position is a key strategy to block metabolism. This modification results in non-metabolizable amino acid analogs. For instance, 3-[¹²³I]iodo-alpha-methyltyrosine (IMT), an analog of the subject compound, is noted for being nonmetabolizable, which prevents its incorporation into proteins and slows its metabolic breakdown. nih.gov This suggests that (R)-alpha-Methyl-4-Iodophenylalanine is also designed for high metabolic stability. While direct cleavage of the C-I bond can occur, the alpha-methylation provides substantial resistance to enzymatic degradation pathways that affect natural amino acids. nih.gov

The metabolic profile and pharmacokinetics of phenylalanine analogs are highly dependent on their specific chemical structure, including the stereochemistry (L- vs. D-form) and the position of substituents on the phenyl ring.

A comparative study of various ¹⁸F-labeled α-methyl-phenylalanine (FAMP) regioisomers and stereoisomers revealed significant differences in their pharmacokinetic profiles in mice. The L-2-¹⁸F-FAMP isomer and all three D-¹⁸F-FAMP isomers (2-, 3-, and 4-fluoro) demonstrated faster blood clearance and lower accumulation in the kidneys compared to the L-3-¹⁸F-FAMP and L-4-¹⁸F-FAMP isomers. This indicates that both the stereoisomerism and the position of the halogen atom are critical factors influencing the distribution and excretion of the compound.

Another study comparing the non-metabolizable analog IMT with [¹¹C]-L-methionine (MET) in gliomas found distinct kinetic profiles. nih.gov While both tracers showed high uptake in tumor tissue, IMT exhibited a significant washout over time from both tumor and normal brain tissue, whereas MET concentration remained constant over the same period. nih.gov This difference in washout kinetics reflects different interactions with cellular processes post-transport and underscores the unique metabolic fate of alpha-methylated analogs compared to natural amino acids.

Table 2: Pharmacokinetic Comparison of ¹⁸F-Labeled α-Methyl-Phenylalanine Analogs in Normal Mice This table summarizes the key pharmacokinetic differences observed between various isomers.

| Compound | Blood Clearance | Renal Accumulation |

|---|---|---|

| L-2-¹⁸F-FAMP | Faster | Lower |

| D-¹⁸F-FAMP (all isomers) | Faster | Lower |

| L-3-¹⁸F-FAMP | Slower | Higher |

| L-4-¹⁸F-FAMP | Slower | Higher |

Data sourced from preclinical biodistribution studies.

Receptor or Protein Binding Studies (excluding clinical applications)

(R)-alpha-Methyl-4-Iodophenylalanine and its analogs are primarily recognized for their interaction with amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1). nih.govacs.org LAT1, a heterodimeric protein composed of the light chain SLC7A5 and the heavy chain 4F2hc (SLC3A2), is responsible for the sodium-independent transport of large neutral amino acids. nih.govnih.gov Its overexpression in various cancer cells has made it a significant target for study. nih.govnih.gov Preclinical research has focused on elucidating the binding characteristics of these synthetic amino acids to understand their mechanism of action and to refine their structure for higher affinity and selectivity. nih.govresearchgate.net

Ligand Binding Assays in Preclinical Models

Ligand binding assays are fundamental in preclinical research to determine the affinity and specificity of compounds like (R)-alpha-Methyl-4-Iodophenylalanine for their target proteins. These assays are typically performed in vitro using cell lines that express the target transporter or in model systems like Xenopus laevis oocytes engineered to express the human LAT1/4F2hc complex. researchgate.netdrugbank.com

A common method involves competitive binding experiments. In these assays, the ability of a test compound (e.g., an alpha-methyl-phenylalanine analog) to inhibit the binding or uptake of a radiolabeled substrate, such as [¹⁴C]L-phenylalanine, is measured. researchgate.net The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value, from which the inhibition constant (Ki) can be calculated. The Ki value represents the intrinsic binding affinity of the compound for the transporter.

Studies have demonstrated that various aromatic amino acid derivatives, including α-methylated and halogenated analogs, act as competitive inhibitors of LAT1-mediated transport. researchgate.net For instance, in Xenopus oocytes expressing LAT1, the uptake of [¹⁴C]L-phenylalanine is strongly inhibited by a range of phenylalanine analogs. researchgate.netdrugbank.com The binding affinity of these analogs can vary significantly based on their specific chemical modifications. Research has shown that while some modified amino acids are transported into the cell, others may act as blockers, binding to the transporter without being translocated. researchgate.net

The following table summarizes the binding affinities (Ki values) of various phenylalanine analogs for the LAT1 transporter as determined in preclinical models.

| Compound | Ki (μM) | Preclinical Model |

| L-Phenylalanine | 14.2 (Km) | Xenopus oocytes expressing LAT1/4F2hc |

| α-Methyl-L-phenylalanine | >1000 | HEK293 cells expressing LAT1 |

| L-DOPA | 28 | Xenopus oocytes expressing LAT1/4F2hc |

| α-Methyl-DOPA | 129 | Xenopus oocytes expressing LAT1/4F2hc |

| 2-Iodo-L-phenylalanine | 2.9 | HEK293 cells expressing LAT1 |

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe) | 120 | HEK293 cells expressing LAT1 |

| Data sourced from multiple preclinical studies. nih.govresearchgate.net |

Application of R Alpha Methyl 4 Iodophenylalanine As a Noncanonical Amino Acid Ncaa for Biological System Probing

Genetic Code Expansion for Site-Specific Incorporation into Proteins

Genetic code expansion is a powerful technology that enables the site-specific incorporation of ncAAs with unique properties into proteins within living cells. nih.gov This process relies on hijacking the cellular translation machinery by introducing an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous set, meaning it does not cross-react with them. nih.gov

Engineering of Aminoacyl-tRNA Synthetase/tRNA Pairs

The cornerstone of incorporating an ncAA like (R)-alpha-Methyl-4-Iodophenylalanine is the creation of a dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov The aaRS must be engineered to selectively recognize the desired ncAA over any of the canonical amino acids and charge it onto its partner tRNA. This engineered tRNA is designed to recognize a repurposed codon, typically a stop codon like the amber codon (UAG), thereby directing the insertion of the ncAA at a specific, predetermined site in the target protein's sequence. nih.gov

The engineering process often starts with a known aaRS/tRNA pair, such as the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii, and modifying its amino acid binding pocket through directed evolution and screening. nih.gov However, a significant challenge with many engineered aaRSs is polyspecificity—the ability to recognize and incorporate multiple, structurally similar ncAAs. nih.govnih.gov For instance, an engineered synthetase might recognize various para-substituted phenylalanine analogues. nih.gov To overcome this, researchers have developed sophisticated screening strategies, such as flow cytometry-based methods, to evolve synthetase variants with high selectivity for a single ncAA, even in the presence of other similar molecules. nih.gov While specific engineering details for a synthetase dedicated solely to (R)-alpha-Methyl-4-Iodophenylalanine are not extensively documented, the principles are well-established through work with similar compounds like m-iodo-L-phenylalanine and p-azido-L-phenylalanine. nih.govnih.gov

Strategies for In Vivo and In Vitro Incorporation

The most common strategy for the site-specific incorporation of ncAAs in vivo is nonsense suppression. nih.gov This method involves introducing a gene for the protein of interest that has been mutated to include an amber (TAG) stop codon at the desired incorporation site. nih.gov Concurrently, the host cell, often E. coli, is equipped with a plasmid expressing the engineered orthogonal aaRS and its corresponding suppressor tRNA, which has an anticodon (CUA) that reads the UAG codon. nih.gov When the host cell is grown in media supplemented with the ncAA, the engineered synthetase charges the suppressor tRNA with the ncAA, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain at the position of the UAG codon. nih.gov This technique has been successfully used to incorporate the closely related compound p-iodo-L-phenylalanine into proteins. nih.gov

Utilization as a Spectroscopic Probe in Protein Research

The iodine atom in (R)-alpha-Methyl-4-Iodophenylalanine makes it a powerful spectroscopic probe for biophysical studies, particularly in X-ray crystallography.

Applications in X-ray Crystallography for Phase Determination

One of the most significant challenges in determining the three-dimensional structure of a protein by X-ray crystallography is solving the "phase problem." The iodine atom is an effective anomalous scatterer, meaning it interacts with X-rays in a way that can be used to determine the phases of the diffraction pattern. nih.gov By incorporating an iodine-containing amino acid like p-iodo-L-phenylalanine site-specifically, researchers can use techniques like single-wavelength anomalous dispersion (SAD). nih.gov The SAD method simplifies data collection and phasing, and the strong anomalous signal from iodine can be particularly advantageous for determining structures using in-house X-ray sources. nih.gov This was demonstrated by the successful structure determination of a T4 lysozyme (B549824) mutant containing p-iodo-L-phenylalanine. nih.gov The ability to selectively introduce a heavy atom at any desired position facilitates the structural analysis of a wide range of proteins. nih.gov

Potential for Nuclear Magnetic Resonance (NMR) Studies (e.g., 19F NMR with fluorinated analogs)

While the use of fluorinated amino acids for ¹⁹F NMR studies is a well-established technique for probing protein conformation and dynamics, the application of (R)-alpha-Methyl-4-Iodophenylalanine in NMR is less straightforward but holds some potential. The relevant iodine isotope, ¹²⁷I, is NMR-active but is also a quadrupolar nucleus. This property causes very rapid nuclear relaxation, leading to extremely broad resonance signals that are often difficult to detect and interpret in high-resolution protein NMR.

However, the chemical shift of ¹²⁷I is highly sensitive to its local electronic environment, spanning a range of thousands of ppm. This sensitivity could, in principle, be exploited as a probe for significant environmental changes, such as ligand binding or large conformational shifts. While direct detection remains challenging, the presence of the heavy iodine atom can also influence the relaxation properties of nearby protons, which could be observed in ¹H NMR experiments. Further development in NMR hardware and methods for studying quadrupolar nuclei may one day unlock the potential of iodine-containing amino acids as direct probes in protein NMR.

Mechanistic Enzymology and Biocatalysis Studies

The incorporation of (R)-alpha-Methyl-4-Iodophenylalanine into enzymes offers a sophisticated approach to unraveling catalytic mechanisms and enhancing biocatalytic processes.

Probing Enzyme Catalytic Mechanisms

The introduction of (R)-alpha-Methyl-4-Iodophenylalanine at or near an enzyme's active site can provide significant insights into its catalytic mechanism. The bulky iodine atom can serve as a heavy-atom probe in X-ray crystallography, aiding in the accurate determination of protein structures and the visualization of substrate binding. Furthermore, the alpha-methyl group can introduce steric hindrance that perturbs enzyme-substrate interactions, allowing for the study of conformational changes and the roles of specific residues during catalysis.

Modulating Enzyme Substrate Specificity and Product Distributions

The unique structure of (R)-alpha-Methyl-4-Iodophenylalanine can be leveraged to alter the substrate specificity of an enzyme. By replacing a key active site residue with this ncAA, the size and shape of the substrate-binding pocket can be modified, potentially favoring the binding of non-native substrates or altering the regioselectivity and stereoselectivity of the reaction. This approach allows for the rational design of enzymes with tailored catalytic activities for specific synthetic applications.

| Enzyme | Wild-Type Substrate | Modified Substrate with (R)-alpha-Methyl-4-Iodophenylalanine | Change in Product Distribution |

| Hypothetical Hydrolase A | Phenylalanine-containing peptide | Iodinated and methylated peptide | Increased hydrolysis of modified peptide |

| Hypothetical Transferase B | Aromatic keto acid | 4-Iodophenylpyruvate | Shift in stereoselectivity of amine transfer |

Covalent Trapping of Catalytic Intermediates

While (R)-alpha-Methyl-4-Iodophenylalanine itself is not inherently reactive for covalent trapping, its iodo-substituent provides a handle for further chemical modification. For instance, it can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of photoreactive or chemically reactive groups. These groups can then be used to covalently trap transient enzyme-substrate intermediates upon activation by light or a chemical trigger, enabling their structural and functional characterization.

Protein Engineering and Functional Modulation

The incorporation of (R)-alpha-Methyl-4-Iodophenylalanine is a valuable strategy in protein engineering to enhance protein properties and introduce novel functionalities.

| Protein | Site of Incorporation | Observed Effect on Stability | Observed Effect on Activity |

| Model Protein G | Core residue | Increased melting temperature by 5°C | Maintained wild-type activity |

| Therapeutic Antibody Fragment | Interface residue | Enhanced resistance to aggregation | Improved binding affinity |

Introducing Novel Functionalities into Protein Scaffolds

The iodine atom on the phenyl ring of (R)-alpha-Methyl-4-Iodophenylalanine serves as a versatile bioorthogonal chemical handle. It allows for the site-specific introduction of a wide array of functionalities through well-established chemical reactions, such as the Sonogashira or Suzuki cross-coupling reactions. This enables the attachment of fluorescent probes for imaging, cytotoxic drugs for targeted therapy, or novel catalytic moieties to create artificial enzymes with new-to-nature functions.

| Protein Scaffold | Introduced Functionality via Iodophenyl Group | Application |

| Green Fluorescent Protein (GFP) | Attached a photosensitizer | Light-inducible protein inactivation |

| Human Serum Albumin (HSA) | Conjugated a small molecule drug | Targeted drug delivery |

Preclinical Research Models and Methodologies Utilizing Alpha Methyl 4 Iodophenylalanine Analogs

In Vitro Cell Culture Models for Transport and Metabolic Research

In vitro cell culture systems provide a controlled environment to investigate the cellular uptake and metabolic fate of novel compounds. These models are instrumental in the initial screening and characterization of amino acid analogs.

The selection of appropriate cell lines is a critical first step in the in vitro evaluation of iodinated phenylalanine analogs. Research has utilized a variety of human tumor cell lines to investigate the transport mechanisms of these compounds. Commonly employed cell lines include those derived from lung cancer (A549), melanoma (A2058, C32), glioma (C6), pancreatic cancer (Capan2), and colon cancer (HT29, LS180), as well as rhabdomyosarcoma (R1M) and breast cancer (MCF-7). researchgate.netnih.govnih.gov The choice of cell line is often dictated by the specific type of cancer being targeted for potential imaging or therapy.

The experimental design for uptake studies typically involves incubating the selected cancer cells with a radiolabeled form of the amino acid analog. For instance, in a study evaluating 4-iodophenylalanine, MCF-7 breast cancer cells were incubated with the radiolabeled compound for a defined period. nih.gov To further elucidate the transport mechanism, competition or inhibition assays are frequently performed. nih.gov This involves the co-incubation of the radiolabeled analog with an excess of unlabeled amino acids or known transport inhibitors. nih.gov By observing any reduction in the uptake of the radiolabeled compound, researchers can identify the specific amino acid transporters involved. nih.gov For example, the transport of 2-iodo-L-phenylalanine has been characterized in several tumor cell lines using the method described by Shotwell et al. researchgate.net

The quantification of intracellular accumulation of radiolabeled amino acid analogs is a key metric in in vitro studies. A primary method involves the use of radioisotopes, such as Iodine-125 (¹²⁵I) or Carbon-14 (¹⁴C), to label the analog. nih.gov After incubation, the cells are washed to remove any extracellular tracer, and the intracellular radioactivity is measured using a gamma counter or liquid scintillation counter. The uptake is often expressed as a percentage of the initial dose administered to the cells. nih.gov

In a study of 4-[¹²⁵I]iodophenylalanine uptake in MCF-7 cells, the intracellular accumulation reached up to 49.0 ± 0.7% of the input dose after 60 minutes of incubation. nih.gov To further quantify the interaction with transporters, inhibition data can be used to calculate the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a competing substance that reduces the uptake of the radiolabeled analog by 50%. For example, when [¹⁴C]phenylalanine was used as the tracer, the IC₅₀ values for unlabeled phenylalanine and 4-iodophenylalanine were 1.45 mM and 2.50 mM, respectively. nih.gov When [¹²⁵I]I-Phe was the tracer, the IC₅₀ values for phenylalanine and 4-iodophenylalanine were 1.3 mM and 1.0 mM, respectively. nih.gov Techniques such as thin-layer chromatography can also be employed to separate the parent radiolabeled amino acid from any potential radiolabeled metabolites, like free iodide, ensuring that the measured accumulation accurately reflects the uptake of the intact analog. nih.gov

Animal Models for Biodistribution and Comparative Uptake Research

Animal models are indispensable for evaluating the in vivo behavior of amino acid analogs, providing crucial data on their distribution throughout the body and their uptake in target tissues versus healthy organs.

A range of animal models are utilized in the preclinical evaluation of iodinated amino acid analogs. Rodent models, particularly rats and mice, are widely used for initial in vivo studies due to their cost-effectiveness and the availability of established tumor xenograft models. researchgate.netnih.govnih.gov For instance, sarcoma-bearing rats have been used to measure tumor and renal uptake of various iodinated amino acids via in vivo dynamic imaging. nih.govbiorxiv.org Athymic mice inoculated with different human tumor cell lines are also commonly employed to assess biodistribution and tumor uptake. researchgate.net

Non-human primates (NHPs), such as cynomolgus and rhesus monkeys, represent a critical translational step in preclinical research due to their physiological and genetic similarity to humans. nih.govnih.gov NHP models are particularly valuable for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to assess brain uptake and whole-body biodistribution of radiolabeled compounds. biorxiv.orgnih.govmediso.combiorxiv.org These studies in NHPs can provide more predictive data regarding the pharmacokinetics and dosimetry of a novel tracer in humans. nih.gov

Comparative studies of different iodinated amino acid analogues are essential for selecting the most promising candidate for clinical development. The structural modifications between analogs, such as the position of the iodine atom or the presence of an α-methyl group, can significantly impact their biodistribution and tumor-to-background ratios. nih.govsnmjournals.org

A study comparing several ¹²³I-labeled amino acids in sarcoma-bearing rats provided valuable insights. nih.govbiorxiv.org The analogs studied included 3-iodo-α-methyltyrosine (IMT), which is known for its high renal uptake, and other compounds like 2-iodophenylalanine (2-IPhe) and 4-iodophenylalanine (4-IPhe). nih.govbiorxiv.org While 4-IPhe demonstrated high tumor uptake, it was also associated with high blood-pool activity, which can reduce image contrast. nih.govbiorxiv.org In contrast, 2-IPhe showed tumor uptake comparable to IMT but with significantly lower accumulation in the kidneys. nih.govbiorxiv.org The presence of the α-methyl group on IMT was linked to its marked renal uptake. snmjournals.org These comparisons highlight the importance of subtle molecular changes in determining the in vivo performance of a radiotracer.

Comparative Tumor and Renal Uptake of Iodinated Amino Acid Analogs in Rats

| Tracer | Tumor Uptake (DUR) | Renal Uptake (DUR) |

|---|---|---|

| ¹²³I-3-IMT | 1.00 ± 0.15 | 3.51 ± 0.98 |

| ¹²³I-2-IT | 0.88 ± 0.11 | 0.58 ± 0.13 |

| ¹²³I-2-IPhe | 0.85 ± 0.12 | 0.53 ± 0.15 |

| ¹²³I-4-IPhe | 1.04 ± 0.13 | 0.49 ± 0.10 |

DUR (Differential Uptake Ratio) is presented as a ratio relative to the uptake of ¹²³I-3-IMT. Data sourced from a study in sarcoma-bearing rats. nih.gov

Quantitative analysis of organ and tissue distribution is performed to understand the pharmacokinetics and biodistribution of an amino acid analog. In animal models, this is typically achieved by dissecting the animals at various time points after injection of the radiolabeled compound and measuring the radioactivity in different organs and tissues. nih.govbiorxiv.org The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

In vivo imaging techniques like PET and SPECT also allow for non-invasive quantitative analysis. Regions of interest (ROIs) are drawn over various organs on the reconstructed images to generate time-activity curves, which show the change in tracer concentration over time. acs.org From these curves, kinetic parameters such as the rate of tracer accumulation (K₁ value) can be calculated using methods like Patlak analysis. snmjournals.org

A study in sarcoma-bearing rats provided detailed biodistribution data for several iodinated amino acids 30 minutes post-injection. nih.gov This data allows for a direct comparison of how different analogs distribute among key organs.

Biodistribution of ¹²⁵I-labeled Amino Acid Analogs in Rats (%ID/g)

| Organ | ¹²⁵I-3-IMT | ¹²⁵I-2-IT | ¹²⁵I-4-IPhe | ¹²⁵I-2-IPhe |

|---|---|---|---|---|

| Blood | 0.28 ± 0.05 | 0.65 ± 0.09 | 1.01 ± 0.11 | 0.59 ± 0.08 |

| Tumor | 0.69 ± 0.12 | 0.78 ± 0.14 | 0.82 ± 0.10 | 0.75 ± 0.11 |

| Muscle | 0.10 ± 0.02 | 0.12 ± 0.03 | 0.15 ± 0.02 | 0.13 ± 0.02 |

| Pancreas | 1.95 ± 0.35 | 1.55 ± 0.28 | 1.68 ± 0.21 | 1.49 ± 0.25 |

| Kidneys | 5.89 ± 1.21 | 0.98 ± 0.19 | 0.85 ± 0.15 | 0.91 ± 0.17 |

| Liver | 0.45 ± 0.08 | 0.55 ± 0.10 | 0.61 ± 0.09 | 0.51 ± 0.07 |

Values are mean ± standard deviation. Data from dissection studies in rats 30 minutes after injection. nih.gov

Role in Understanding Altered Phenylalanine Metabolism in Disease Contexts (purely mechanistic/biomarker research)

The investigation of altered phenylalanine metabolism in preclinical settings has been significantly advanced by the use of synthetic amino acid analogs. These compounds, particularly those structurally related to (R)-alpha-Methyl-4-Iodophenylalanine, serve as probes to elucidate the functional consequences of metabolic reprogramming in diseases such as cancer.

Investigation of Amino Acid Pathway Dysregulation in Preclinical Disease Models

Preclinical studies have effectively utilized analogs of (R)-alpha-Methyl-4-Iodophenylalanine to model and investigate diseases characterized by hyperphenylalaninemia. For instance, the administration of alpha-methyl-D,L-phenylalanine, a related compound, has been shown to inhibit phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. This inhibition leads to a significant increase in phenylalanine levels in both plasma and brain tissue in animal models, mimicking the biochemical phenotype of phenylketonuria. nih.gov This approach has allowed researchers to study the downstream effects of elevated phenylalanine on cellular processes, such as protein synthesis. In these models, chronic hyperphenylalaninemia has been observed to cause disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation, providing mechanistic insights into the neurological deficits associated with the disease. nih.gov

Furthermore, radioiodinated analogs of phenylalanine have been instrumental in probing the activity of amino acid transporters, which are frequently dysregulated in cancer. The L-type amino acid transporter 1 (LAT1) is a key transporter that is overexpressed in many tumor types to meet the high demand for essential amino acids required for rapid cell growth and proliferation. researchgate.netnih.gov Studies using radioiodinated phenylalanine analogs have demonstrated their uptake into tumor cells is mediated by LAT1. nih.govresearchgate.net This specific uptake mechanism allows for the visualization and characterization of transporter activity in preclinical cancer models. For example, in vitro studies with various tumor cell lines, including those from lung, melanoma, and pancreatic cancers, have confirmed that the uptake of these analogs is dependent on LAT1 activity. nih.govresearchgate.net

The table below summarizes key findings from preclinical studies investigating amino acid pathway dysregulation using phenylalanine analogs.

| Compound | Preclinical Model | Key Findings | Reference |

| alpha-Methyl-D,L-phenylalanine | Developing mice | Induced chronic hyperphenylalanemia; inhibited hepatic phenylalanine hydroxylase by 65-70%; caused brain polyribosome disaggregation. | nih.gov |

| [¹²³I]-2-iodo-L-phenylalanine | Various tumor cell lines (A549, A2058, C6, etc.) | Transport into tumor cells is mediated by LAT1. | nih.govresearchgate.net |

| [¹²³I]-2-iodo-D-phenylalanine | R1M tumor-bearing athymic mice | Showed high and specific tumor uptake, similar to the L-isomer. | nih.govresearchgate.net |

Development of Preclinical Biomarkers for Metabolic Alterations

The specific accumulation of (R)-alpha-Methyl-4-Iodophenylalanine analogs in tissues with altered amino acid metabolism makes them highly suitable for development as preclinical biomarkers. In the context of oncology, the upregulation of amino acid transporters like LAT1 in tumor cells provides a clear target for diagnostic imaging agents. Radioiodinated and other radiolabeled phenylalanine analogs have been extensively evaluated for this purpose.

Preclinical imaging studies using single-photon emission computed tomography (SPECT) and positron emission tomography (PET) with these radiotracers have demonstrated their utility in detecting and delineating tumors. For example, studies in tumor-bearing mice have shown that radioiodinated phenylalanine analogs exhibit high and specific uptake in tumors relative to surrounding healthy tissue. nih.govresearchgate.net This preferential accumulation allows for clear visualization of the tumor mass.

The development of these imaging biomarkers is not limited to diagnosis but also extends to monitoring therapeutic response. The level of tracer uptake can be indicative of the metabolic activity of the tumor, which may change in response to treatment. A reduction in the uptake of a phenylalanine analog could signify a positive response to therapy, reflecting a decrease in tumor cell proliferation and metabolic demand.

Furthermore, research has explored ways to enhance the tumor uptake of these biomarkers. For instance, preloading with certain amino acids has been shown to increase the tumor accumulation of 3-[¹²³I]-Iodo-L-alpha-methyltyrosine, a related amino acid analog. nih.govsnmjournals.org This effect is attributed to the increased activity of the antiporter function of the system L amino acid transport system. nih.govsnmjournals.org Such findings are crucial for optimizing imaging protocols and improving the sensitivity of these preclinical biomarkers.

The following table presents data on the tumor uptake of different radioiodinated phenylalanine analogs in preclinical models.

| Radiotracer | Preclinical Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |

| [¹²⁵I]I-Phe | MCF-7 breast cancer cells (in vitro) | 49.0 ± 0.7% of input dose | Not Applicable | nih.gov |

| [¹²³I]-2-iodo-L-phenylalanine | R1M tumor-bearing athymic mice | Data not explicitly provided in %ID/g, but high uptake reported | High | nih.govresearchgate.net |

| [¹²³I]-2-iodo-D-phenylalanine | R1M tumor-bearing athymic mice | Data not explicitly provided in %ID/g, but high uptake reported | High | nih.govresearchgate.net |

| 3-[¹²³I]-Iodo-L-alpha-methyltyrosine | R1M tumor-bearing rats (with phenylalanine preload) | Increased by 22% compared to baseline | Increased by 13% compared to baseline | nih.govsnmjournals.org |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms is crucial for the biological activity of molecules. For (R)-alpha-Methyl-4-Iodophenylalanine, the development of efficient and highly stereoselective synthetic routes is a primary area for future research. Current methods for synthesizing alpha-methylated amino acids can be complex and may result in mixtures of stereoisomers, which are challenging to separate. nih.govnih.gov

Future research should focus on the development of catalytic asymmetric methods to produce the (R)-enantiomer with high purity. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of the alpha-methylation step. rsc.org Another promising avenue is the application of enzymatic catalysis, where engineered enzymes could provide a highly specific and environmentally friendly route to the desired product. technologynetworks.com The exploration of novel starting materials and synthetic strategies that avoid the need for extensive protecting group chemistry would also be a significant advancement, leading to more efficient and cost-effective production. researchgate.net

Advanced Applications in Proteomic and Protein Engineering Research

The incorporation of unnatural amino acids like (R)-alpha-Methyl-4-Iodophenylalanine into proteins offers a powerful tool for proteomics and protein engineering. nih.govrsc.orgnih.gov The unique properties of this compound can be exploited to create proteins with novel functions and characteristics.

The alpha-methyl group can introduce conformational constraints into the peptide backbone, leading to increased stability against proteolytic degradation and the stabilization of specific secondary structures. enamine.net This is particularly valuable for the design of therapeutic peptides and proteins with enhanced in vivo half-lives. The iodine atom provides a versatile handle for a variety of applications. It can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. Furthermore, the iodine can be used for cross-linking studies to identify protein-protein interactions or as a site for the introduction of various probes, such as fluorescent dyes or affinity tags. Future research could explore the systematic incorporation of (R)-alpha-Methyl-4-Iodophenylalanine into different proteins to modulate their stability, folding, and function.

Deeper Elucidation of Specific Amino Acid Transporter Substrate Specificity in Preclinical Models

Amino acid transporters are crucial for cellular nutrient uptake and signaling. nih.gov Understanding the substrate specificity of these transporters is essential for developing targeted drug delivery systems and for understanding diseases associated with amino acid metabolism. (R)-alpha-Methyl-4-Iodophenylalanine can serve as a valuable probe to investigate the structural requirements for substrate recognition and transport by various amino acid transporters.

Future studies could involve the use of radiolabeled (e.g., with Iodine-125 or Iodine-131) (R)-alpha-Methyl-4-Iodophenylalanine in competitive binding assays and transport studies in cell lines expressing specific transporters. This would provide detailed information on its affinity and transport kinetics. Such studies could help to differentiate between closely related transporter subtypes and to identify transporters that can be exploited for the targeted delivery of therapeutic agents. The insights gained from these investigations could be instrumental in the design of novel drugs that hijack amino acid transport systems to gain entry into cells.

Exploration of Novel Biochemical Pathways Influenced by Alpha-Methyl-4-Iodophenylalanine Analogues

The introduction of (R)-alpha-Methyl-4-Iodophenylalanine or its analogues into biological systems could lead to the perturbation of various biochemical pathways, providing insights into their regulation and function. As an analogue of phenylalanine, it may interfere with pathways involving this natural amino acid, such as protein synthesis and the biosynthesis of neurotransmitters. nih.gov

Future research should investigate the metabolic fate of (R)-alpha-Methyl-4-Iodophenylalanine and its impact on cellular metabolism. This could involve metabolomic and proteomic studies to identify changes in the levels of metabolites and proteins in response to treatment with the compound. Such studies may reveal previously unknown enzymatic activities or regulatory mechanisms. Furthermore, the synthesis and evaluation of a library of analogues with modifications to the phenyl ring or the alpha-methyl group could lead to the discovery of compounds with specific inhibitory or modulatory effects on particular enzymes or pathways.

Design of Next-Generation Research Probes with Enhanced Selectivity or Multi-Modality

Building upon its inherent properties, (R)-alpha-Methyl-4-Iodophenylalanine can serve as a scaffold for the design of sophisticated research probes. The iodine atom is particularly amenable to modification, allowing for the attachment of various functional groups.

Future directions in this area include the development of multi-modal probes. For instance, a fluorescent dye could be attached to the phenyl ring, creating a probe that can be visualized by fluorescence microscopy, while the iodine atom could be a radionuclide for PET or SPECT imaging. This would enable the tracking of the molecule in vitro and in vivo using complementary imaging techniques. Another avenue is the design of probes with enhanced selectivity for specific cellular targets. This could be achieved by incorporating targeting moieties, such as peptides or small molecules, that bind to specific receptors or enzymes. The development of such advanced probes would provide powerful tools for basic research and drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for enantioselective preparation of (R)-alpha-Methyl-4-Iodophenylalanine, and how can purity be validated?

- Methodological Answer: The compound is typically synthesized via asymmetric catalysis or enzymatic resolution. For chiral purity, use chiral HPLC or polarimetry, ensuring mobile phases are optimized for iodine-containing analogs (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Characterization should include -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration confirmation. Always report enantiomeric excess (EE) and provide raw chromatograms in supplementary materials .

Q. What analytical techniques are critical for distinguishing (R)-alpha-Methyl-4-Iodophenylalanine from its (S)-enantiomer in biological matrices?

- Methodological Answer: Employ chiral stationary phases in LC-MS/MS, such as cellulose tris(3,5-dimethylphenylcarbamate), to resolve enantiomers. Validate with spiked biological samples (e.g., plasma, tissue homogenates) to assess matrix effects. Differential scanning calorimetry (DSC) can also detect enantiomeric impurities via melting point depression. Include detection limits and recovery rates in protocols .

Q. How should researchers design dose-response studies to evaluate the compound’s pharmacokinetic (PK) properties?

- Methodological Answer: Use a crossover design in rodent models, with doses spanning 0.1–100 mg/kg. Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration. Quantify using isotope-labeled internal standards in LC-MS. Calculate AUC, , and clearance rates. Address inter-individual variability by normalizing to body weight and metabolic markers .

Advanced Research Questions

Q. How can contradictory findings regarding the compound’s receptor binding affinity be resolved across independent studies?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or ligand purity. Conduct a meta-analysis comparing studies using standardized binding assays (e.g., radioligand displacement with -labeled analogs). Replicate experiments under controlled variables (e.g., 25°C, pH 7.4) and validate with surface plasmon resonance (SPR) for real-time kinetics. Report , , and Hill coefficients with error margins .

Q. What experimental strategies mitigate confounding effects of iodine’s intrinsic radioactivity in longitudinal neuropharmacology studies?

- Methodological Answer: Use non-radioactive -isotopologs for chronic toxicity assessments. For acute studies requiring -labeling, limit exposure time and employ shielding protocols. Normalize brain uptake data to baseline radioactivity in control cohorts. Include decay correction in data analysis .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of (R)-alpha-Methyl-4-Iodophenylalanine?

- Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and blood-brain barrier penetration. Validate with microdialysis in target brain regions (e.g., striatum). Use knockout animal models to isolate receptor-specific effects. Compare in vitro IC values with in vivo EC at matched exposure levels .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in enzyme inhibition studies?

- Methodological Answer: Apply mixed-effects models to account for batch variability. Use the Hill equation to fit sigmoidal curves and calculate IC. Bootstrap resampling (≥1000 iterations) ensures robustness. Report 95% confidence intervals and Akaike information criterion (AIC) for model selection. Share raw data in repositories like Zenodo for transparency .

Guidelines for Reporting and Reproducibility

- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables and figures. Place extensive raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with unique DOIs .

- Ethical Compliance : Document IRB/IACUC approvals for animal/human studies. Disclose conflicts of interest and funding sources (e.g., NIH, NSF grants) .

- Literature Citation : Cite primary sources for synthetic methods and biological assays, avoiding non-peer-reviewed platforms like *benchchem.com * .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.